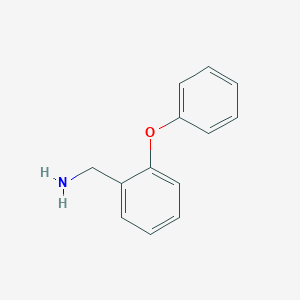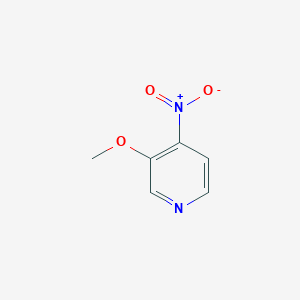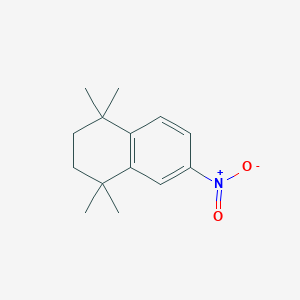
1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene
Overview
Description
1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene is a chemical compound that can be used as an intermediate to participate in a variety of chemical reactions . It is used in the synthesis of a variety of compounds and drugs .
Synthesis Analysis
The synthesis of 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene involves the use of 2,5-dichloro-2,5-dimethylhexane as a starting material . The reaction is carried out in the presence of a catalyst, such as AlCl3, and the reaction mixture is stirred at reflux for 16 hours . The reaction is then stopped with 3M HCl and the product is extracted with hexanes .Molecular Structure Analysis
The molecular formula of 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene is C14H19NO2 . It has a molecular weight of 233.31 . The molecule consists of 19 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Chemical Reactions Analysis
As an intermediate, 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene can participate in a variety of chemical reactions . It can be used in the synthesis of a variety of compounds and drugs . For example, it can be used in the synthesis of 6-lodo-1,1,4,4-tetramethyl-l,2,3,4-tetrahydronaphthalene, 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, and others .Physical And Chemical Properties Analysis
1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene has a density of 1.037 . It is a combustible liquid .Safety and Hazards
properties
IUPAC Name |
1,1,4,4-tetramethyl-6-nitro-2,3-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2)7-8-14(3,4)12-9-10(15(16)17)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABFOFGWNHHHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)[N+](=O)[O-])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553850 | |
| Record name | 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
102121-55-1 | |
| Record name | 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



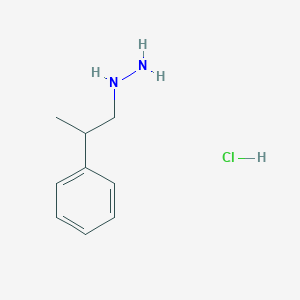
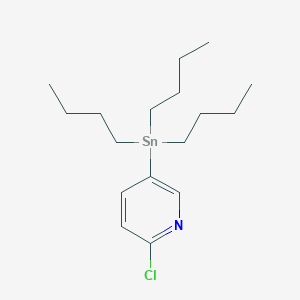
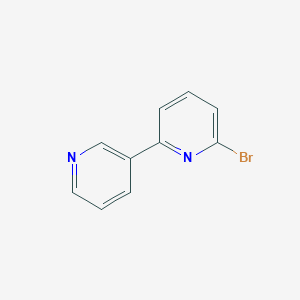


![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)


